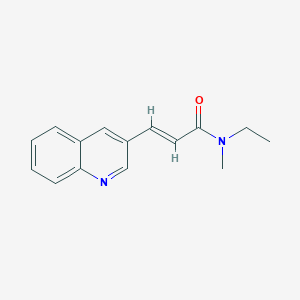
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, commonly known as PTEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTEB is a small molecule that belongs to the class of benzamides, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
- Synthesis of Heterocyclic Compounds : The compound under investigation can be utilized in the synthesis of a variety of heterocyclic compounds, as demonstrated by the creation of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. These findings indicate its potential as a versatile reagent in heterocyclic chemistry (Mohareb et al., 2004).
Anti-Inflammatory and Anticancer Applications
- Celecoxib Derivatives Synthesis : The synthesis of novel derivatives of celecoxib, which have applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV treatments, showcases the compound's relevance in pharmaceutical research. This emphasizes its potential in the development of therapeutic agents (Küçükgüzel et al., 2013).
Mechanistic Studies in Organic Chemistry
- Investigation of Reaction Mechanisms : Studies involving reactions of related compounds provide insights into complex reaction mechanisms, such as ANRORC rearrangement and N-formylation, crucial for understanding organic synthesis processes (Ledenyova et al., 2018).
Antitumor Agent Synthesis
- Synthesis of Anti-Tumor Agents : The compound's derivatives have been synthesized and evaluated for their anti-tumor activities, especially against hepatocellular carcinoma (HepG2) cell lines. This highlights its potential in cancer treatment research (Gomha et al., 2016).
Antiviral Research
- Antiviral Activity Studies : The synthesis of benzamide-based 5-aminopyrazoles and related compounds has been studied for their potential anti-influenza A virus activities. Such research is pivotal in the development of new antiviral drugs (Hebishy et al., 2020).
Advanced Material Synthesis
- Synthesis of Novel Compounds for Materials Science : The synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives demonstrates its application in creating novel materials, potentially useful in various industrial applications (Liu et al., 2014).
Structural and Spectral Characterization
- Characterization and Structural Analysis : The compound's derivatives have been characterized and analyzed using techniques like X-ray diffraction, providing valuable information for chemical and material science research (Kumara et al., 2018).
Antimicrobial and Antituberculosis Studies
- Building Block in Synthesis for Antimicrobial Compounds : The compound serves as a precursor in synthesizing various heterocyclic compounds with antimicrobial properties, essential in addressing microbial resistance challenges (Elmagd et al., 2017).
Tuberculosis Treatment Research
- Design and Synthesis of Tuberculosis GyrB Inhibitors : The compound's derivatives have been utilized in designing and synthesizing new inhibitors targeting Mycobacterium tuberculosis, showing potential in tuberculosis treatment research (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)25-13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-26-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFJQPUPUVUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2707112.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)

![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)

![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2707123.png)



![N-(2,2-dimethoxyethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2707130.png)
